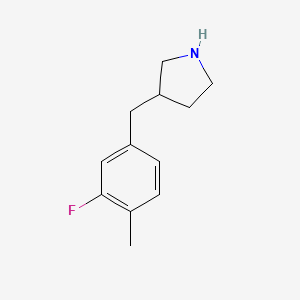
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an ethanol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol typically involves the asymmetric reduction of the corresponding ketone, 4-methyl-2-pyridyl ketone. This reduction can be achieved using chiral catalysts or reagents to ensure the production of the desired enantiomer. Common reagents used in this process include chiral boron complexes and transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve efficient and selective reduction of the ketone precursor.
化学反応の分析
Types of Reactions
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-2-pyridyl ketone.
Reduction: 4-Methyl-2-pyridylethane.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
類似化合物との比較
Similar Compounds
- ®-1-(4-Methylpyridin-2-yl)ethan-1-ol
- 1-(4-Methylpyridin-2-yl)ethan-1-one
- 4-Methyl-2-pyridylethane
Uniqueness
(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This enantiomeric purity is crucial in applications where the stereochemistry of the compound affects its biological activity or chemical reactivity.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(1S)-1-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 |
InChIキー |
MLRVQWPIBKUBIN-ZETCQYMHSA-N |
異性体SMILES |
CC1=CC(=NC=C1)[C@H](C)O |
正規SMILES |
CC1=CC(=NC=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)


![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)





